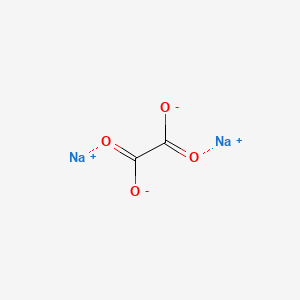

disodium;oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium oxalate, also known as sodium ethanedioate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and appears as a white, crystalline, odorless solid. Disodium oxalate is known for its ability to act as a reducing agent and is often used as a primary standard for standardizing potassium permanganate solutions .

Méthodes De Préparation

Disodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C . Another method involves decomposing sodium formate by heating it at temperatures exceeding 360°C .

Analyse Des Réactions Chimiques

Disodium oxalate undergoes several types of chemical reactions:

- Decomposition: When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide .

Na2C2O4→Na2CO3+CO

Reaction with Vanadium Pentoxide: When heated between 200 and 525°C with vanadium pentoxide in a 1:2 molar ratio, it forms sodium vanadium oxibronze and releases carbon dioxide .x Na2C2O4+2V2O5→2NaxV2O5+2x CO2

Applications De Recherche Scientifique

Disodium oxalate has a variety of applications in scientific research:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Disodium oxalate can be compared to other compounds such as:

Sodium Citrate: Like disodium oxalate, sodium citrate can also remove calcium ions from blood plasma and prevent blood clotting.

Calcium Oxalate: This compound is a major component of kidney stones and shares the oxalate anion with disodium oxalate.

Disodium oxalate is unique in its ability to act as a reducing agent and its use as a primary standard for standardizing potassium permanganate solutions .

Propriétés

Formule moléculaire |

C2Na2O4 |

|---|---|

Poids moléculaire |

134.00 g/mol |

Nom IUPAC |

disodium;oxalate |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |

Clé InChI |

ZNCPFRVNHGOPAG-UHFFFAOYSA-L |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)

![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)

![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)